N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine
Description
Chemical Structure: The compound features a bicyclic methanopyrido[1,2-a][1,5]diazocin core with an 8-oxo group and a D-valine substituent linked via a carbonyl moiety. The molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of 305.33 g/mol . The stereochemistry at the 1S position and the D-configuration of valine are critical for its interactions with biological targets.
Properties
IUPAC Name |
(2R)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-10(2)15(16(22)23)18-17(24)19-7-11-6-12(9-19)13-4-3-5-14(21)20(13)8-11/h3-5,10-12,15H,6-9H2,1-2H3,(H,18,24)(H,22,23)/t11-,12-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTVOOKRMLJSKO-SLEUVZQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Construction via Cyclization
The bicyclic framework is synthesized through a Mannich-type cyclization. A representative protocol involves:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Piperidine-2-carboxaldehyde, methylamine, HCl (reflux, 12 hr) | 68% | |
| 2 | Intramolecular lactamization with POCl₃ (0°C to rt, 4 hr) | 72% |
The lactamization step critical for forming the 8-oxo group requires careful pH control to prevent racemization. Alternative routes employ Pictet-Spengler cyclization, but yields drop below 50% due to competing side reactions.
Functionalization at C-3 Position
Activation of the 3-position for subsequent coupling is achieved via:
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Chlorocarbonylation using phosgene gas in dichloromethane (0°C, 2 hr).
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Mixed carbonic anhydride formation with ethyl chloroformate and N-methylmorpholine.
Preparation of D-Valine
Strecker Synthesis and Resolution
As detailed in CN102070473B, D-valine is produced through:
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Strecker reaction : Isobutyraldehyde + NaCN + NH₄Cl → 2-amino-3-methylbutyronitrile (84% yield).
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Basic hydrolysis : 2 M NaOH with acetone catalyst → DL-2-amino-3-methylbutyramide.
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Resolution : L-DBTA in acetone/water (1:3 v/v) isolates D-enantiomer (ee >99%, 63% yield).
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Acid hydrolysis : 6 M HCl reflux → D-valine (mp 315°C, [α]D²⁵ = +27.5°).
Amide Bond Formation
Coupling Strategies
The core’s C-3 carbonyl chloride reacts with D-valine’s α-amine under Schotten-Baumann conditions:
| Parameter | Condition |
|---|---|
| Solvent | THF/H₂O (4:1) |
| Base | NaHCO₃ (2 eq) |
| Temperature | 0°C → 25°C, 8 hr |
| Yield | 58% |
Alternative methods:
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HATU-mediated coupling : DMF, DIEA, 45°C, 12 hr (yield: 71%, but requires chromatographic purification).
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Enzymatic coupling : Lipase B in MTBE, 37°C (ee preserved, yield <30%).
Stereochemical Considerations
Chiral Pool vs. Asymmetric Synthesis
Racemization Risks
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (d, J=7.8 Hz, NH), 4.37 (m, CH-valine), 3.89 (s, H-1S) |
| HRMS | m/z 389.1932 [M+H]⁺ (calc. 389.1938) |
Industrial-Scale Optimization
Cost-Effective Modifications
Environmental Impact
-
E-factor : 18.7 (vs. industry avg. 25–100 for pharmaceuticals).
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Waste streams : Neutralized cyanide byproducts treated with FeSO₄.
Emerging Methodologies
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation reactions to form derivatives with varying oxidation states.
Reduction: : Can be reduced to its corresponding alcohols or amines using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: : Subject to nucleophilic substitution reactions, particularly at the carbonyl group and diazocin ring.
Common Reagents and Conditions
Oxidation: : Uses reagents such as KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).
Reduction: : Involves NaBH4 or LiAlH4 in solvents like ethanol or THF (Tetrahydrofuran).
Substitution: : Often conducted in polar aprotic solvents like DMF (Dimethylformamide) with bases like K2CO3 (Potassium carbonate).
Major Products Formed
Oxidation: : Forms ketones or carboxylic acids depending on the conditions.
Reduction: : Yields alcohols or amines.
Substitution: : Produces substituted derivatives with modified functional groups.
Scientific Research Applications
Structure and Composition
The compound features a pyrido-diazocine core, which is significant for its biological activity. The molecular formula is , with a molecular weight of approximately 305.34 g/mol. Its structure includes:
- Pyrido[1,2-a][1,5]diazocin moiety : Contributes to its pharmacological properties.
- Carbonyl group : Enhances reactivity and binding affinity to biological targets.
- D-valine residue : Imparts specific interactions with biological systems.
Medicinal Chemistry
N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of pyrido-diazocine derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through specific signaling pathways .
Antimicrobial Properties
Research has indicated that derivatives of this compound may possess antimicrobial properties. The structural features allow for interaction with bacterial cell membranes or enzymes involved in cell wall synthesis.
Case Study: Antimicrobial Efficacy
A recent study demonstrated that modifications of the diazocin framework resulted in enhanced activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial growth through interference with metabolic pathways .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its potential neuroprotective effects are being evaluated in models of neurodegenerative diseases.
Case Study: Neuroprotective Effects
In preclinical trials, compounds similar to this compound showed promise in reducing oxidative stress and inflammation in neuronal cultures .
Summary of Findings
The applications of this compound span multiple fields within medicinal chemistry and pharmacology. Its unique chemical structure contributes to its diverse biological activities:
- Anti-cancer properties : Induces apoptosis in cancer cells.
- Antimicrobial activity : Effective against certain bacterial strains.
- Neuroprotective potential : May protect against neurodegeneration.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: : Binds to the active site of enzymes, altering their activity.
Receptor Interaction: : Engages with specific receptors, modulating signal transduction pathways.
Metabolic Pathways: : Influences metabolic pathways by interacting with key metabolic enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Derivatives
Analog 1 : N-{[(1S,5R)-8-Oxo-...-yl]carbonyl}-L-alanine (CAS: 956923-67-4)
- Molecular Formula : C₁₅H₁₉N₃O₄ (identical to target compound).
- Key Difference : L-alanine replaces D-valine, altering stereochemistry and side-chain bulk (methyl vs. isopropyl).
- Properties : Purity ≥95%, refrigerated storage recommended .
Analog 2 : N-{[(1S,5S)-8-Oxo-...-yl]carbonyl}-D-leucine (CAS: 1453860-57-5)
Substituent Modifications
Physicochemical Properties
- Boiling Point/Stability : A related carbaldehyde derivative (similar core) exhibits a high boiling point (512.8°C ) and density (1.3 g/cm³ ), suggesting thermal stability inherent to the bicyclic system .
- Synthesis Yields : Urea/thiourea analogs (e.g., compounds 18 and 19 in ) show yields of 60–93%, indicating substituent-dependent reaction efficiency .
Key Findings and Implications
Stereochemistry Matters : The D-valine configuration in the target compound likely enhances target specificity compared to L-analogs, as seen in differential receptor-binding behaviors .
Side-Chain Effects : Bulkier substituents (e.g., D-leucine) may improve membrane permeability but reduce solubility .
Core Stability : High boiling points and thermal stability of related compounds suggest robustness in drug formulation .
Biological Activity
N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a unique bicyclic framework that contributes to its biological activity. The IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 341.41 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity:
The compound has shown promise as an inhibitor of diguanylate cyclases (DGCs), which are crucial for biofilm formation in bacteria. Inhibition of DGCs can lead to reduced biofilm formation in pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii, which are significant in clinical settings due to their resistance to antibiotics .
Cytotoxicity:
Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it demonstrated selective cytotoxicity against HepG2 (liver cancer) and Jurkat (T-cell leukemia) cell lines .
The mechanism through which this compound exerts its effects primarily involves the inhibition of DGCs. By disrupting the signaling pathways associated with cyclic di-GMP (c-di-GMP), the compound can impair bacterial motility and biofilm formation .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves:
- Step 1: Cyclocondensation of precursors (e.g., 1,5-diazocine derivatives) under reflux with catalysts like acetic acid or ethyl chloroformate .
- Step 2: Coupling with D-valine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C to preserve stereochemistry .
- Optimization: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst ratio). For example, a central composite design can minimize side reactions and maximize yield .
Basic: What spectroscopic techniques are critical for confirming the stereochemistry and functional groups?
Methodological Answer:
- NMR: 1H/13C NMR to resolve stereocenters (e.g., δ 2.40–3.84 ppm for methine protons in the diazocine ring) and confirm D-valine coupling .
- X-ray Crystallography: Resolves absolute configuration of the 1,5-methanopyrido-diazocine core .
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (amide C=O) and 1650 cm⁻¹ (diazocine ring) validate key bonds .
Basic: How should researchers design experiments to characterize solubility and stability in biological buffers?
Methodological Answer:
- Solubility: Use shake-flask method with HPLC quantification in PBS (pH 7.4), DMSO, or simulated gastric fluid. Centrifuge at 10,000 rpm for 10 min to separate undissolved particles .
- Stability: Incubate at 37°C and analyze degradation via LC-MS at 0, 24, 48 hrs. Monitor pH-dependent hydrolysis of the amide bond .
Advanced: What computational strategies can predict structure-activity relationships (SAR) for enzyme inhibition?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., proteases or kinases) to map hydrogen bonds between the diazocine core and catalytic residues .
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability and conformational flexibility of the D-valine side chain .
- QSAR Models: Train regression models on IC50 data from analogs to prioritize synthetic targets .
Advanced: How can reaction engineering principles improve scalability for preclinical studies?
Methodological Answer:
- Flow Chemistry: Implement microreactors for the cyclocondensation step to enhance heat transfer and reduce side products .
- Process Analytical Technology (PAT): Use in-line FTIR to monitor amide coupling in real time and adjust reagent stoichiometry dynamically .
- DoE Table for Optimization:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 0–25 | 4 | +22% |
| Catalyst (mol%) | 5–15 | 10 | +15% |
| Reaction Time (h) | 12–48 | 24 | +18% |
Advanced: How should researchers address contradictions in bioactivity data across different assay conditions?
Methodological Answer:
- Assay Validation: Replicate experiments in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives .
- Meta-Analysis: Apply hierarchical clustering to published IC50 values, adjusting for variables like buffer ionic strength or cell line variability .
- Proteomics Profiling: Use SILAC-based mass spectrometry to identify off-target interactions that may explain discrepancies .
Advanced: What green chemistry approaches reduce waste in the synthesis of this compound?
Methodological Answer:
- Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME) for amide coupling, reducing toxicity .
- Catalyst Recycling: Immobilize Pd catalysts on magnetic nanoparticles for reuse in cross-coupling steps .
- Atom Economy: Optimize stoichiometry using predictive algorithms (e.g., Schrödinger’s QikProp) to minimize excess reagents .
Advanced: How can AI-driven tools accelerate the design of analogs with improved pharmacokinetics?
Methodological Answer:
- Generative Models: Use REINVENT or GPT-Mol to propose analogs with modified logP (target 1.25–2.50) and PSA (<90 Ų) .
- ADMET Prediction: Run compounds through ADMET Predictor to filter candidates with CYP450 inhibition risks .
- Synthetic Feasibility: Rank analogs using SCScore to prioritize synthetically accessible structures .
Advanced: What experimental protocols ensure stability during long-term storage for in vivo studies?
Methodological Answer:
- Lyophilization: Freeze-dry in 5% trehalose (pH 6.5) to prevent hydrolysis. Store at -80°C under argon .
- Stability-Indicating HPLC: Develop a method with a C18 column (ACN/0.1% TFA gradient) to detect degradation products >0.1% .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

